

## 244cis for mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 244cis    |           |
| Cat. No.:            | B10860768 | Get Quote |

# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for systemic delivery. Among the critical components of these LNPs, ionizable lipids play a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide focuses on **244cis**, a novel piperazine-based biodegradable ionizable lipid that has demonstrated significant promise for mRNA delivery applications, particularly for therapies requiring repeated administration.

#### Introduction to 244cis

**244cis** is an ionizable cationic lipid characterized by a piperazine-based amine head and unsaturated lipid tails.[1] Its unique structure, distinct from commonly used lipids like SM-102 and MC3, contributes to its favorable properties for mRNA delivery.[2][3] The piperazine structure contains three tertiary amines, giving it a bulkier conformation compared to the single tertiary amine structure of SM-102.[3] This structural difference is believed to enhance membrane fluidity upon fusion with the endosomal membrane, facilitating the release of mRNA into the cytoplasm.[1]

Key attributes of **244cis** include:

High Potency: Demonstrates superior protein expression compared to conventional LNPs.[1]



- Low Immunogenicity: Induces minimal immune stimulation, making it suitable for repeated dosing.[1][2]
- Biodegradability: Designed for safe in vivo applications.[3]
- Targeted Delivery: Can be formulated for targeted delivery to specific tissues, such as the lungs.[1][4][5]

### **Physicochemical Properties and Formulation**

LNPs incorporating **244cis** are typically formulated with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and control particle size. The molar ratio of these components is a critical parameter that influences the efficacy and biodistribution of the LNP.

### **LNP Composition and Molar Ratios**

The composition of **244cis** LNPs can be tailored for specific applications. A common formulation consists of **244cis**, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG lipid such as C16-PEG2000 ceramide.[2][3]

Table 1: Example Formulations of 244cis and SM-102 LNPs

| Component       | 244cis LNP Molar Ratio (%) | SM-102 LNP Molar Ratio<br>(%) |
|-----------------|----------------------------|-------------------------------|
| Ionizable Lipid | 26.5 (244cis)              | 50 (SM-102)                   |
| Helper Lipid    | 20 (DOPE)                  | 10 (DSPC)                     |
| Cholesterol     | 52                         | 38.5                          |
| PEG Lipid       | 1.5 (C16-PEG ceramide)     | 1.5 (DMG-PEG 2000)            |

Data sourced from[3].

For targeted delivery, the helper lipid can be substituted. For instance, to achieve lung-specific delivery, cationic helper lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or ethyl phosphocholine (EPC) can be used in place of DOPE.[1]



#### **Particle Characteristics**

The physical properties of LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their in vivo performance. These characteristics are typically measured using Dynamic Light Scattering (DLS).[6][7][8] LNPs intended for intravenous administration should ideally have a particle size of less than 200 nm to avoid rapid clearance by the reticuloendothelial system.[6]

Table 2: Physicochemical Properties of Lung-Targeting 244cis LNPs

| Helper Lipid<br>(molar %) | Diameter (nm) | PDI | Zeta Potential<br>(mV) | Encapsulation<br>Efficiency (%) |
|---------------------------|---------------|-----|------------------------|---------------------------------|
| DOPE (40%)                | < 100         | -   | -                      | > 90%                           |
| DOTAP (20%)               | < 100         | -   | Slight change          | > 90%                           |
| DOTAP (40%)               | < 100         | -   | Slight change          | > 90%                           |
| EPC (20%)                 | < 100         | -   | -                      | > 90%                           |
| EPC (40%)                 | < 100         | -   | -                      | > 90%                           |

Data compiled from[1]. Note: Specific values for PDI and Zeta Potential were not provided in the source.

## In Vivo Performance and Efficacy

**244cis** LNPs have demonstrated superior performance in vivo compared to other established ionizable lipids. Key performance indicators include the level of protein expression and the induction of an immune response.

#### **Protein Expression**

Studies have shown that **244cis** LNPs can induce significantly higher levels of protein expression. For instance, when delivering human erythropoietin (hEPO) mRNA in mice, **244cis** LNPs resulted in a 25-fold higher protein expression compared to MC3 LNPs and comparable levels to SM-102 LNPs.[1]



Table 3: In Vivo hEPO Expression and Immunogenicity

| LNP Formulation | hEPO Expression (mU/mL)   | MCP-1 Secretion (pg/mL) |
|-----------------|---------------------------|-------------------------|
| 244cis          | 1.3 x 10 <sup>5</sup>     | 262                     |
| SM-102          | Comparable to 244cis      | 594                     |
| MC3             | 25-fold lower than 244cis | -                       |

Data sourced from[1]. hEPO and MCP-1 levels were measured 6 hours after systemic injection of 0.1 mg/kg hEPO mRNA.

#### **Immunogenicity**

A key advantage of **244cis** is its low immunogenicity. Monocyte chemoattractant protein-1 (MCP-1) is a chemokine that indicates an acute inflammatory response.[1] **244cis** LNPs have been shown to induce significantly lower levels of MCP-1 compared to SM-102 LNPs, suggesting a reduced inflammatory response.[1][9] This low immunogenicity is critical for therapeutic applications that require repeated administrations, as it minimizes the potential for adverse immune reactions and loss of efficacy over time.[1]

### **Mechanism of Action: Endosomal Escape**

A critical step in mRNA delivery is the release of the mRNA from the endosome into the cytoplasm, where it can be translated into protein.[10][11] The unique structure of **244cis**, with its piperazine-based head and unsaturated lipid tails, is thought to enhance the fusion of the LNP with the endosomal membrane, facilitating this escape.[1] A Fluorescence Resonance Energy Transfer (FRET) assay demonstrated that **244cis** LNPs exhibit up to 30% greater lipid fusion compared to SM-102 LNPs, indicating a more efficient endosomal escape mechanism. [1]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]







- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 244cis, 2956402-64-3 | BroadPharm [broadpharm.com]
- 6. liposomes.bocsci.com [liposomes.bocsci.com]
- 7. news-medical.net [news-medical.net]
- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bocsci.com [bocsci.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [244cis for mRNA Delivery: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860768#244cis-for-mrna-delivery-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com